molecular formula C23H20N2O5S B2999781 Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 326882-08-0

Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2999781
CAS No.: 326882-08-0
M. Wt: 436.48
InChI Key: YQUUXBMQTLZANH-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H20N2O5S and its molecular weight is 436.48. The purity is usually 95%.
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Biological Activity

Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula

The compound's molecular formula is C21H22N2O4SC_{21}H_{22}N_2O_4S with a molecular weight of approximately 398.47 g/mol.

Structure

The compound features a thiophene ring, a dioxoisoquinoline moiety, and an ethyl ester functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H22N2O4SC_{21}H_{22}N_2O_4S
Molecular Weight398.47 g/mol
IUPAC NameThis compound

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation markers in vitro and in vivo.

In Vitro and In Vivo Studies

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Studies : A study demonstrated that derivatives of dioxoisoquinoline effectively inhibited the growth of breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
  • Antimicrobial Testing : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Studies

  • Study on Anticancer Properties :
    • Researchers investigated the effects of a related isoquinoline derivative on human cancer cell lines.
    • Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates.
  • Antimicrobial Efficacy :
    • A comparative study assessed the antibacterial properties of various thiophene derivatives.
    • The results highlighted that the compound showed superior activity against resistant bacterial strains compared to standard antibiotics.

Pharmacological Applications

This compound has potential applications in:

  • Cancer Therapy : As an adjunct therapy in combination with existing chemotherapeutics.
  • Infectious Diseases : Development as a new class of antimicrobial agents targeting resistant pathogens.

Toxicity and Safety

Preliminary toxicity assessments indicate that while the compound exhibits biological activity, further studies are required to evaluate its safety profile in clinical settings.

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-4-30-23(29)18-12(2)13(3)31-20(18)24-17(26)11-25-21(27)15-9-5-7-14-8-6-10-16(19(14)15)22(25)28/h5-10H,4,11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUUXBMQTLZANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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